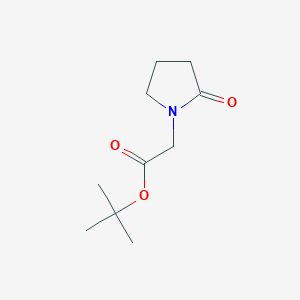

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate

Übersicht

Beschreibung

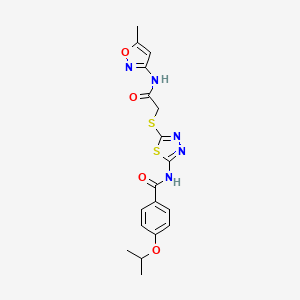

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate is a chemical compound with the CAS Number: 497250-66-5 . It has a molecular weight of 199.25 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves a reaction with 2-pyrrolidone and NaH in THF . The mixture is stirred until gas evolution ceases, then tert-Butyl 2-bromoacetate is added and stirred at room temperature overnight . The product is then dissolved in acetic acid and conc. aq. HCl, stirred at room temperature for 2 hours, evaporated and recrystallized from toluene/ethanol to give the title compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(13)7-11-6-4-5-8(11)12/h4-7H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.25 . It is stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate has been studied extensively in scientific research applications. It has been used in the synthesis of various organic compounds, such as amides, esters, and heterocycles. It has also been used in the synthesis of peptides and peptidomimetics. In addition, this compound has been studied for its potential applications in drug discovery, as it has been shown to have various pharmacological effects.

Wirkmechanismus

The mechanism of action of Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This inhibition can lead to increased levels of the drug in the body, which can lead to increased efficacy of the drug. In addition, this compound has been shown to have various effects on the central nervous system, such as an anxiolytic effect.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been shown to have an anxiolytic effect, as well as an anti-inflammatory effect. In addition, it has been shown to have an anti-convulsant effect, as well as an anti-depressant effect. It has also been shown to have an effect on the metabolism of certain drugs, as discussed above.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in many different forms. In addition, it is a relatively stable compound, and it can be used in a variety of different reactions. However, it should be noted that this compound is a relatively toxic compound, and it should be handled with care.

Zukünftige Richtungen

There are several potential future directions for the use of Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate in laboratory experiments. It could be used as a starting material in the synthesis of various organic compounds, such as amides, esters, and heterocycles. In addition, it could be used in the synthesis of peptides and peptidomimetics. Furthermore, it could be used in drug discovery, as it has been shown to have various pharmacological effects. Finally, it could be used in the study of the mechanism of action of various drugs, as it has been shown to have an effect on the cytochrome P450 enzymes.

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-11-6-4-5-8(11)12/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZDNEOWYZIOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloroacetamide](/img/structure/B2909209.png)

![S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2909211.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)

![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)

![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)

![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)